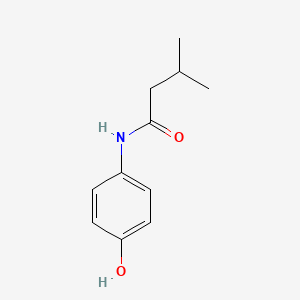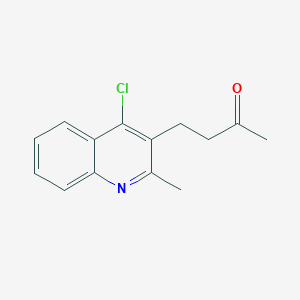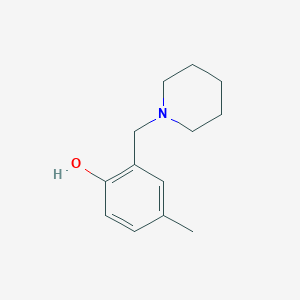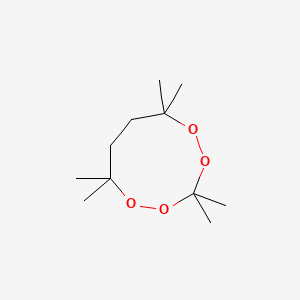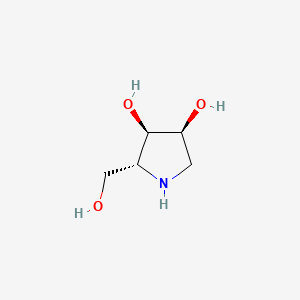
1,4-Dideoxy-1,4-imino-D-ribitol
Descripción general
Descripción
1,4-Dideoxy-1,4-imino-D-ribitol is a naturally occurring pyrrolidine alkaloid. It is found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus . This compound is known for its potent inhibitory properties against various enzymes, making it a valuable molecule in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dideoxy-1,4-imino-D-ribitol can be synthesized from D-ribose through a series of chemical reactions. One common method involves the base-promoted hydrolysis of a chlorinated D-ribonolactone derivative, followed by inversion of configuration at the C-4 position . Another method includes the use of N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol, synthesized efficiently and stereoselectively from D-mannose .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dideoxy-1,4-imino-D-ribitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also known to form derivatives through N-substitution .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include chlorinated D-ribonolactone derivatives, bases for hydrolysis, and various nucleophiles for N-substitution .
Major Products
The major products formed from these reactions include various N-substituted derivatives of this compound, which have been shown to possess significant inhibitory properties against enzymes such as α-mannosidase .
Aplicaciones Científicas De Investigación
1,4-Dideoxy-1,4-imino-D-ribitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various derivatives with potential inhibitory properties.
Biology: It acts as a potent inhibitor of enzymes such as glycogen phosphorylase and α-glucosidase, making it useful in studies related to glycogen metabolism
Industry: It can be used in the development of enzyme inhibitors for various industrial applications.
Mecanismo De Acción
1,4-Dideoxy-1,4-imino-D-ribitol exerts its effects by selectively inhibiting the catalytic activity of key enzymes involved in glycogen metabolism, such as glycogen phosphorylase and α-glucosidase . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol: Another pyrrolidine alkaloid with similar inhibitory properties.
1,4-Dideoxy-1,4-imino-D-mannitol: A compound with a similar structure and inhibitory properties.
N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol: These derivatives have been synthesized efficiently and possess significant enzyme inhibitory properties.
Uniqueness
1,4-Dideoxy-1,4-imino-D-ribitol is unique due to its specific inhibitory properties against glycogen phosphorylase and α-glucosidase, making it a valuable compound for research in glycogen metabolism and potential therapeutic applications .
Propiedades
Número CAS |
105990-41-8 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m1/s1 |
Clave InChI |
OQEBIHBLFRADNM-MROZADKFSA-N |
SMILES |
C1C(C(C(N1)CO)O)O |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H](N1)CO)O)O |
SMILES canónico |
C1C(C(C(N1)CO)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



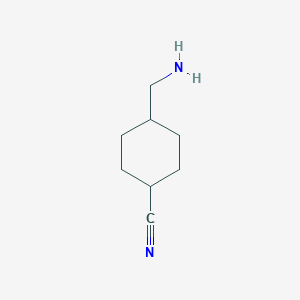
![Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate](/img/structure/B1616582.png)
![Diethyl-[(2-pyridinylamino)methylen]malonat](/img/structure/B1616583.png)
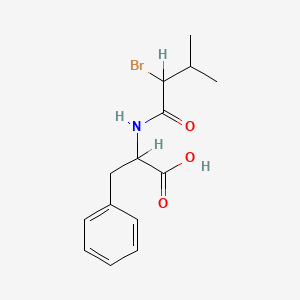
![Pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1616587.png)
